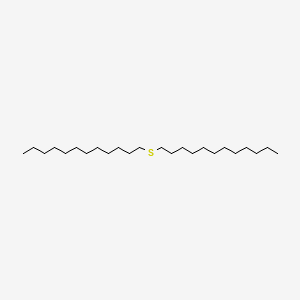
Tartrato de plomo(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead tartrate is an inorganic compound with the chemical formula Pb(C₄H₄O₆). It is a salt formed from lead(II) ions and tartrate ions. This compound is known for its unique crystalline structure and is often used in various scientific and industrial applications.
Aplicaciones Científicas De Investigación
Lead tartrate has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other lead compounds and as a reagent in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in radiopharmaceuticals and diagnostic imaging.
Industry: Utilized in the production of certain types of glass and ceramics, as well as in the electroplating industry.
Mecanismo De Acción
Target of Action
Lead(II) tartrate primarily targets the biochemical processes in the body. In the structure of Lead(II) tartrate, each Lead(II) cation is bonded to eight oxygen atoms of five tartrate anions . This interaction between the Lead(II) cation and the tartrate anions forms a three-dimensional framework .
Mode of Action
The mode of action of Lead(II) tartrate involves its interaction with its targets, leading to various biochemical changes. The Lead(II) cation in the compound forms bonds with the oxygen atoms of the tartrate anions . This bonding results in a three-dimensional framework stabilized by O-H…O hydrogen bonds between the OH groups of one tartrate anion and the carboxylate O atoms of adjacent anions .
Pharmacokinetics
It is known that lead can be absorbed into the body and distributed to various tissues
Result of Action
It is known that lead can have toxic effects on cells, potentially damaging dna and inhibiting enzyme activity
Action Environment
The action, efficacy, and stability of Lead(II) tartrate can be influenced by various environmental factors. For instance, the solubility of Lead(II) tartrate can be affected by the pH of the environment . Additionally, the presence of other ions or compounds in the environment could potentially interact with Lead(II) tartrate, affecting its action .
Análisis Bioquímico
Biochemical Properties
Lead(II) tartrate has been studied for its role in the biosorption of lead (II) from aqueous solutions by lactic acid bacterium, Lactobacillus brevis . The nature of these interactions involves both chemisorption and physisorption .
Cellular Effects
The effects of Lead(II) tartrate on cells are primarily observed in its interaction with lactic acid bacteria. The optimal conditions for Pb 2+ ions adsorption were observed at pH 6, with the rotational speed of 120 rpm.min −1, bacterial concentration of 3 g.L −1, temperature of 40 °C and contact time of 12 h .
Molecular Mechanism
The molecular mechanism of Lead(II) tartrate involves the biosorption process which can be well fitted with the Redlich-Peterson, Langmuir, Freundlich and Temkin isotherm models . The equilibrium adsorption capacity reached 53.632 mg.g −1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lead(II) tartrate have been observed over a contact time of 12 hours
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lead tartrate can be synthesized by reacting lead(II) acetate with tartaric acid in an aqueous solution. The reaction typically involves dissolving lead(II) acetate in water and then adding tartaric acid to the solution. The mixture is then heated to promote the formation of lead(II) tartrate crystals, which can be isolated by filtration and drying.
Industrial Production Methods: In industrial settings, lead(II) tartrate is often produced using a similar method but on a larger scale. The process involves the controlled addition of tartaric acid to a lead(II) acetate solution, followed by crystallization and purification steps to obtain high-purity lead(II) tartrate.
Análisis De Reacciones Químicas
Types of Reactions: Lead tartrate undergoes various chemical reactions, including:
Oxidation: Lead tartrate can be oxidized to form lead(IV) compounds under specific conditions.
Reduction: It can be reduced to elemental lead in the presence of strong reducing agents.
Substitution: Lead tartrate can participate in substitution reactions where the tartrate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Various acids or salts that can provide alternative anions.
Major Products Formed:
Oxidation: Lead(IV) oxide or other lead(IV) compounds.
Reduction: Elemental lead.
Substitution: New lead salts with different anions.
Comparación Con Compuestos Similares
Lead tartrate can be compared with other lead tartrate compounds, such as:
Lead(IV) tartrate: Contains lead in the +4 oxidation state and has different chemical properties.
Sodium tartrate: A salt of sodium and tartrate ions, used as a food additive and in analytical chemistry.
Potassium tartrate: Another tartrate salt with applications in food and pharmaceuticals.
Lead tartrate is unique due to its specific crystalline structure and the presence of lead(II) ions, which confer distinct chemical and physical properties compared to other tartrate salts.
Propiedades
Número CAS |
815-84-9 |
|---|---|
Fórmula molecular |
C4H4O6Pb |
Peso molecular |
355 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-dihydroxybutanedioate;lead(2+) |
InChI |
InChI=1S/C4H6O6.Pb/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1 |
Clave InChI |
AYPZCTCULRIASE-ZVGUSBNCSA-L |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Pb+2] |
SMILES isomérico |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Pb+2] |
SMILES canónico |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Pb+2] |
Key on ui other cas no. |
815-84-9 |
Descripción física |
White crystalline powder; [Alfa Aesar MSDS] |
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques have been used to study Lead(II) Tartrate complexes?
A: Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy has been employed to investigate the complexes formed between Lead(II) and Tartrate ions []. This technique provides valuable insights into the structure and dynamics of these complexes in solution.
Q2: Are there alternative methods to study the formation and stability of Lead(II) Tartrate complexes besides 1H NMR?
A: Yes, polarographic methods have also been utilized to study the Lead(II) Tartrate complexes []. These electrochemical techniques offer complementary information about the stability constants and stoichiometry of metal complexes in solution.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


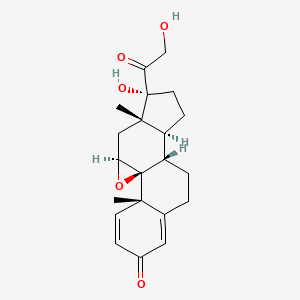

![Butane, 1,1',1''-[propylidynetris(oxy)]tris-](/img/structure/B1583316.png)

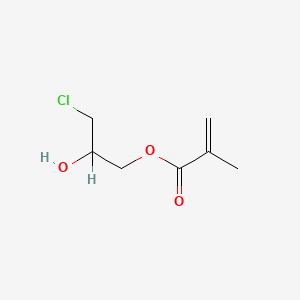
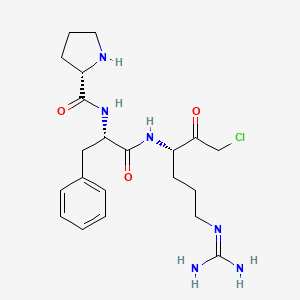
![1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[3-(trimethoxysilyl)propyl]-](/img/structure/B1583325.png)
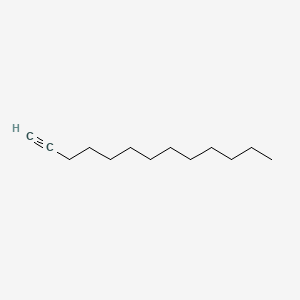


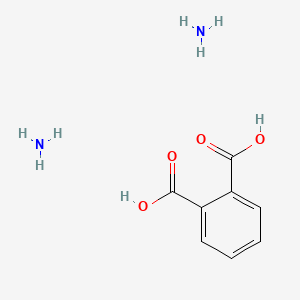
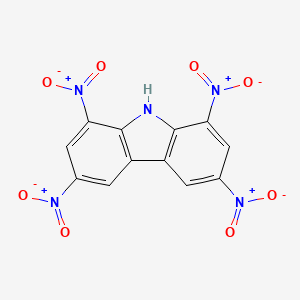
![Benzo[c]cinnoline N-oxide](/img/structure/B1583335.png)
